BenchChemオンラインストアへようこそ!

2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone

Lipophilicity Drug-likeness ADME prediction

Sourced from the Maybridge screening collection, this polysubstituted nicotinonitrile offers a unique 4-thiophen-2-yl architecture distinct from fused thienopyridine isomers. Its balanced lipophilicity (XLogP3=5.8) and favorable TPSA (107 Ų) align with oral drug-likeness thresholds, reducing property adjustment during lead optimization. Use in matched-pair SAR with the 4-(p-tolyl) analog to validate substituent effects on permeability and stability. Includes batch QC and DMSO solubility data for reproducible HTS.

Molecular Formula C24H16N2OS2
Molecular Weight 412.5 g/mol
CAS No. 276671-28-4
Cat. No. B3256775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone
CAS276671-28-4
Molecular FormulaC24H16N2OS2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H16N2OS2/c25-15-20-19(23-12-7-13-28-23)14-21(17-8-3-1-4-9-17)26-24(20)29-16-22(27)18-10-5-2-6-11-18/h1-14H,16H2
InChIKeyRNSIXMJEDCLXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone (CAS 276671-28-4) and Its Procurement Context


2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone (CAS 276671-28-4) is a polysubstituted nicotinonitrile derivative featuring a phenacylthioether at position 2, a phenyl group at position 6, and a thiophen-2-yl moiety at position 4 of the central pyridine ring [1]. It belongs to the Maybridge screening collection, a widely recognized set of over 53,000 hit-like and lead-like small molecules designed for early-phase drug discovery campaigns [2]. With a molecular formula of C24H16N2OS2 and a molecular weight of 412.5 g/mol, this compound embodies a confluence of aromatic and heteroaromatic pharmacophoric elements that renders it a strategically differentiated scaffold within the nicotinonitrile chemical space.

Why Generic Substitution Fails for 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone in Research Procurement


The assumption that any nicotinonitrile derivative can substitute for CAS 276671-28-4 ignores the measurable impact of substituent identity on key drug-likeness parameters. As demonstrated by PubChem-computed descriptors, the replacement of the 4-thiophen-2-yl group with a 4-(p-tolyl) moiety—the closest commercially available analog, CAS 332164-86-0—produces a quantifiable increase in lipophilicity (ΔXLogP3 = +0.7) and a substantial reduction in topological polar surface area (ΔTPSA = -27.9 Ų) [1][2]. These differences directly influence solubility, permeability, and target engagement profiles in screening cascades, meaning that substitution without experimental validation introduces uncontrolled variability in SAR studies. The quantitative evidence below establishes exactly where CAS 276671-28-4 diverges from its nearest neighbors.

Quantitative Differentiation Evidence for 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone Versus Its Closest Analogs


Reduced Lipophilicity (XLogP3) Versus 4-(p-Tolyl) Analog Confers a More Favorable Drug-Likeness Window

The target compound displays a computed XLogP3 of 5.8, which is 0.7 log units lower than the structurally analogous 4-(p-tolyl) derivative (XLogP3 = 6.5) [1][2]. Both compounds share an identical phenacylthioether and 6-phenyl substitution pattern, making the thiophene-vs-tolyl exchange the singular structural variable driving this lipophilicity differential. In drug discovery, an XLogP3 exceeding 6 is generally associated with an elevated risk of poor aqueous solubility, high metabolic turnover, and promiscuous target binding, whereas values in the 3–6 range are empirically correlated with more favorable developability profiles [3].

Lipophilicity Drug-likeness ADME prediction

Higher Topological Polar Surface Area (TPSA) Relative to 4-(p-Tolyl) Analog Improves Predicted Oral Bioavailability

The target compound possesses a computed TPSA of 107 Ų, which is 27.9 Ų greater than the 4-(p-tolyl) analog (TPSA = 79.1 Ų) [1][2]. This difference arises directly from the replacement of a methylphenyl ring with a thiophene ring: the sulfur atom in the thiophene and its electronic influence on the nitrile group contribute additional polar surface area. According to Veber's analysis, compounds with TPSA ≤ 140 Ų and rotatable bond count ≤ 10 exhibit a significantly higher probability of good oral bioavailability in rats; however, extremely low TPSA values (< 80 Ų) can limit aqueous solubility and increase the risk of transporter-mediated efflux [3].

Polar surface area Oral bioavailability Veber rules

Increased Hydrogen Bond Acceptor Count Relative to p-Tolyl Analog Enables Additional Intermolecular Interaction Capacity

The target compound contains 5 hydrogen bond acceptor (HBA) sites—the nitrile nitrogen, the carbonyl oxygen of the phenacyl group, the pyridine ring nitrogen, and the thiophene sulfur atom—whereas the 4-(p-tolyl) analog possesses only 4 HBA sites, lacking the thiophene sulfur's acceptor capacity [1][2]. This additional HBA site, localized to the thiophene ring, provides a unique vector for hydrogen bond formation with target protein residues, potentially enabling binding interactions that are geometrically and energetically inaccessible to the tolyl-substituted comparator.

Hydrogen bonding Ligand-receptor interactions Scaffold diversity

Distinct Core Heterocycle Differentiates From the Isomeric Thieno[2,3-b]pyridine Scaffold (CAS 188782-68-5) With Identical Molecular Formula

CAS 276671-28-4 and CAS 188782-68-5 share the identical molecular formula C24H16N2OS2 and molecular weight 412.5 g/mol, yet they represent fundamentally different heterocyclic cores [1][2]. The target compound is a 3-cyanopyridine (nicotinonitrile) derivative, whereas CAS 188782-68-5 is a thieno[2,3-b]pyridine bearing a 3-amino substituent and a benzoyl group. These structural isomers differ in the fusion pattern of the thiophene ring: in the target compound, the thiophene is a pendant substituent attached via a C–C bond to the pyridine C4 position, while in the isomer, the thiophene is fused to the pyridine ring. This architectural divergence changes the spatial orientation of the thiophene moiety, the electronic distribution across the heterocyclic system, and the conformational flexibility of the molecule—all of which are critical determinants of molecular recognition in biological systems.

Scaffold hopping Structural isomerism Chemical diversity

Inclusion in the Maybridge Screening Collection Provides Validated Quality and Reproducibility for High-Throughput Screening

CAS 276671-28-4 is a catalogued member of the Thermo Scientific Maybridge screening collection, a curated set of over 53,000 compounds that are pre-filtered for drug-likeness, chemical diversity, and synthetic tractability [1]. Unlike ad hoc synthesized analogs from single-lab preparations, compounds sourced from established screening collections undergo standardized quality control, purity verification (typically ≥95%), and solubility profiling in DMSO, reducing the risk of false positives or negatives in HTS campaigns due to impurities or aggregation. The Maybridge collection is specifically designed to comply with Lipinski's Rule of 5 parameters, and CAS 276671-28-4, with a MW of 412.5, XLogP3 of 5.8, and 0 HBD, falls within the compliant space [2].

Screening collection Quality assurance High-throughput screening

High-Value Application Scenarios for 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone Based on Differentiation Evidence


Lead-Like Starting Point for Oral Bioavailability Optimization in Kinase or GPCR Target Families

The compound's balanced lipophilicity profile (XLogP3 = 5.8) and favorable TPSA (107 Ų) make it an attractive starting scaffold for lead optimization programs targeting kinases or GPCRs where oral bioavailability is a critical design criterion [1]. Its computed property profile aligns with established drug-likeness thresholds more closely than the 4-(p-tolyl) analog (XLogP3 = 6.5, TPSA = 79.1 Ų), reducing the magnitude of property adjustment required during the hit-to-lead and lead-optimization phases [2].

Diversity-Oriented Screening Library Expansion With a Pendant-Thiophene Nicotinonitrile Scaffold

For screening library managers seeking to maximize chemical diversity within the nicotinonitrile region of chemical space, CAS 276671-28-4 offers a pendant-thiophene architecture that is topologically distinct from the fused thieno[2,3-b]pyridine isomer (CAS 188782-68-5) despite sharing the identical molecular formula [1][3]. Including both structural isomers in a screening deck ensures coverage of alternative three-dimensional pharmacophore presentations that can yield divergent hit profiles against the same target panel.

Structure–Activity Relationship (SAR) Studies Probing the 4-Position Substituent Effect on ADME Properties

The direct head-to-head property differences between the 4-thiophen-2-yl compound and its 4-(p-tolyl) analog—ΔXLogP3 = -0.7, ΔTPSA = +27.9 Ų, and ΔHBA = +1—provide a well-defined matched-pair analysis framework for SAR studies [1][2]. Researchers can procure both compounds to experimentally validate the impact of this single-point substitution on microsomal stability, Caco-2 permeability, and plasma protein binding, generating transferable SAR knowledge applicable to broader chemical series.

Reproducible High-Throughput Screening Campaigns Requiring Standardized Compound Quality

Because CAS 276671-28-4 is sourced from the Maybridge screening collection, it arrives with batch-level quality control, DMSO solubility data, and purity certification that are essential for HTS reproducibility [4]. This standardized sourcing mitigates the risk of aggregation-based false positives and ensures that primary hit confirmation rates are not confounded by compound degradation or impurities, a distinct advantage over custom-synthesized analogs from non-validated sources.

Quote Request

Request a Quote for 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.